molecular formula C8H7ClO B120550 2-(2-Chlorophenyl)oxirane CAS No. 62717-50-4

2-(2-Chlorophenyl)oxirane

Cat. No. B120550
CAS RN: 62717-50-4
M. Wt: 154.59 g/mol
InChI Key: RTPJBMWUVSTBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)oxirane is a compound that belongs to the class of organic compounds known as oxiranes, which are characterized by a three-membered cyclic ether structure. The presence of a chlorine substituent on the phenyl ring can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various chemical syntheses and biological activities .

Synthesis Analysis

The synthesis of oxirane derivatives can be achieved through various methods. For instance, ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate, a related compound, was synthesized and found to exhibit hypoglycemic activity, indicating the potential for bioactive oxirane derivatives . Another synthesis approach involves the use of enantiopure phenylglycidol to obtain chiral oxirane derivatives, which can be used for the analysis of scalemic mixtures of amines . Additionally, the synthesis of (R)-(2,3,4,5,6-pentadeuterophenyl)oxirane was reported, showcasing the incorporation of isotopic labeling for potential use in mechanistic studies or as a reagent in deuterium-labeled syntheses .

Molecular Structure Analysis

The molecular structure of oxirane derivatives can be complex, especially when additional functional groups are present. For example, the reaction of certain phospholane derivatives with hexafluoroacetone resulted in cage-like phosphoranes with oxirane moieties, demonstrating the versatility of oxirane in forming structurally diverse compounds . The molecular structure and vibrational wavenumbers of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, a compound with an oxirane moiety, were studied using various spectroscopic methods and computational techniques, providing insights into the electronic properties of such molecules .

Chemical Reactions Analysis

Oxirane rings are known for their susceptibility to ring-opening reactions due to the ring strain. This reactivity can lead to a variety of chemical transformations. For example, (1-chloroethenyl)oxirane was shown to react with nucleosides and DNA, forming several adducts, which could have implications for mutagenesis and carcinogenesis . The isomerization of oxirane can also lead to different chemical species, which have been studied in the gas phase to understand their stability and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxirane derivatives are influenced by their molecular structure. The introduction of chloroalkyl groups into the oxirane ring can lead to the formation of new polyether elastomers with improved chemical reactivity and elastomeric properties . The synthesis of 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide and its structural confirmation via X-ray diffraction and spectroscopic data further illustrate the diverse chemical properties that can be achieved through functionalization of the oxirane ring .

Scientific Research Applications

Chemical Interactions and DNA Adduct Formation

Research on the reactions of oxirane compounds with nucleosides and DNA has unveiled their potential to form adducts, contributing to our understanding of chemical mutagenesis. Munter et al. (2002) studied the major mutagenic metabolite of chloroprene, (1-Chloroethenyl)oxirane, and its reactions with nucleosides and calf thymus DNA, identifying various adducts formed through these interactions. This study highlighted the complex nature of chemical-DNA interactions and their relevance to mutagenesis (Munter et al., 2002).

Metabolic Pathways and Species Differences

Investigations into the metabolism of chloroprene across different species have shed light on the formation of monoepoxides and their subsequent metabolic pathways. Cottrell et al. (2001) found significant species differences in the metabolism of chloroprene, with implications for understanding species-specific toxicological effects. This work is crucial for risk assessment and developing safety guidelines for exposure to chloroprene and related compounds (Cottrell et al., 2001).

Synthesis and Structural Analysis

The synthesis of compounds containing the chlorophenyl oxirane structure has been a focus for developing new materials and understanding their properties. Dotsenko et al. (2007) reported on the synthesis of 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide, providing valuable insights into the chemical properties and potential applications of such compounds. This research contributes to the broader field of chemical synthesis and material science (Dotsenko et al., 2007).

Polymerization and Material Development

The polymerization of oxirane compounds has been explored for creating new materials with unique properties. Merlani et al. (2015) investigated the ring-opening polymerization of a 2,3-disubstituted oxirane, leading to polyethers with potential applications in various industries. This research highlights the versatility of oxirane compounds in material science and engineering (Merlani et al., 2015).

Environmental Applications and Pollutant Degradation

The application of oxirane compounds in environmental science, particularly in pollutant degradation, has been an area of active research. Studies on the catalytic degradation of chlorophenols using titanium dioxide doped with copper ions, as conducted by Lin et al. (2018), demonstrate the potential of oxirane derivatives in treating environmental pollutants. This research is pivotal in developing more efficient and sustainable methods for pollutant removal from the environment (Lin et al., 2018).

Safety And Hazards

Safety data for 2-(2-Chlorophenyl)oxirane indicates that it is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .

Relevant Papers A paper titled “Phenylalkyloxirane carboxylic acids, a new class of hypoglycaemic substances: Hypoglycaemic and hypoketonaemic effects of sodium 2- [5- (4-chlorophenyl)-pentyl]-oxirane-2-carboxylate (B 807-27) in fasted animals” discusses the hypoglycaemic effects of a related compound . This suggests potential biological activity of 2-(2-Chlorophenyl)oxirane and related compounds, which could be a direction for future research.

properties

IUPAC Name

2-(2-chlorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPJBMWUVSTBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301026618
Record name 2-(2-Chlorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)oxirane

CAS RN

62717-50-4
Record name 2-(2-Chlorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chlorophenyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 42.0 g of 57% sodium hydroxide dispersed in oil and 70 ml of dimethyl sulfoxide is stirred at 70°-75° for one to one and one-half hours. The solution is diluted with 700 ml of dry tetrahydrofuran and cooled to 0°, under nitrogen. A 200 g of (1.0 mol) sample of trimethylsulfonium iodide is added in portions, maintaining the temperature between 0°-5°. The mixture is stirred for 15 minutes and then a solution of 70.4 g (0.50 mol) of o-chlorobenzaldehyde in 300 ml of dry tetrahydrofuran is added dropwise. The resulting mixture is stirred at room temperature for four hours, poured into water and extracted with ether. The extract is washed with brine, dired and evaporated in vacuo to leave o-chlorostyrene oxide.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70.4 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

2-Chloro-benzaldehyde (5 mL, 44 mmol) was dissolved in dichloromethane (45 mL) and treated with trimethylsulfonium iodide (10.25 g, 49.28 mmol) and aqueous sodium hydroxide solution (50%, 44 g) subsequently. The mixture was stirred vigorously at room temperature for overnight. The organic phase was separated and concentrated to give clear oil, which was stored in the refrigerator and used directly without further purification.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
10.25 g
Type
reactant
Reaction Step Two
Quantity
44 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.